CPI-203

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CPI-203 是一种有效的溴结构域和末端外基序蛋白抑制剂,专门针对含溴结构域蛋白 4。 由于其通过抑制溴结构域与乙酰化组蛋白之间的相互作用来调节基因表达的能力,该化合物在各个科学研究领域展现出巨大的潜力 .

准备方法

合成路线和反应条件: CPI-203 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。详细的合成路线包括:

- 通过一系列缩合反应形成核心结构。

- 引入氯代苯基。

- 最后步骤包括纯化和结晶以达到高纯度 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 使用自动化反应器和连续流系统有助于扩大生产规模 .

化学反应分析

反应类型: CPI-203 会发生各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可以改变 this compound 上的官能团,从而导致不同的衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 胺和硫醇等亲核试剂通常用于取代反应.

主要产物: 从这些反应中形成的主要产物包括具有修饰的官能团的 this compound 的各种衍生物,它们可能具有不同的生物活性 .

科学研究应用

Cancer Immunotherapy

CPI-203 has shown promise in enhancing the efficacy of immunotherapy, particularly in liver cancer. A study demonstrated that this compound inhibited PD-L1 expression by targeting BRD4, which is crucial for PD-L1 promoter occupation. This inhibition resulted in improved responses to anti-PD-1 therapy, suggesting that this compound could be a valuable addition to combination immunotherapy regimens for hepatocellular carcinoma (HCC) .

Key Findings:

- Mechanism : Inhibition of BRD4 leads to reduced PD-L1 expression.

- Impact : Enhanced response rates in liver cancer models when combined with anti-PD-1 therapy.

Multiple Myeloma Treatment

This compound has been evaluated for its antitumor activity in multiple myeloma (MM). Research indicates that this compound can inhibit cell growth across various MM cell lines, including those resistant to traditional therapies like bortezomib and melphalan. The compound demonstrated synergistic effects when combined with lenalidomide and dexamethasone, enhancing antiproliferative activity .

Data Summary:

| Cell Line | Response to this compound | Synergistic Effect with Lenalidomide |

|---|---|---|

| MM.1R | GI50 < 100 nM | Strong synergy |

| JJN-3 | GI50 < 100 nM | Strong synergy |

| KMM-1 | GI50 < 100 nM | Strong synergy |

Hematopoietic Stem Cell Expansion

This compound has also been investigated for its ability to promote the ex vivo expansion of hematopoietic stem cells (HSCs). A study found that adding this compound to a cytokine cocktail significantly enhanced the expansion of long-term repopulating HSCs without compromising cell viability. This advancement holds potential for improving cord blood transplantation and gene editing applications .

Case Study Insights:

- Expansion Mechanism : Enhanced differentiation into megakaryocytes.

- Clinical Relevance : Potentially increases the availability of stem cells for therapeutic use.

Targeting Leukemic Stem Cells

In the context of chronic myeloid leukemia (CML), this compound has been shown to selectively target leukemic stem cells by downregulating MYC expression. The combination of this compound with p53 stabilizers demonstrated a synergistic effect, leading to reduced viability of CML stem cells while sparing normal CD34+ cells .

Research Highlights:

- Effect on CD34+ Cells : Rapid loss of CD34 expression in leukemic cells.

- Therapeutic Implications : Potential for developing curative therapies targeting CML.

Glioblastoma Research

Recent studies have indicated that this compound effectively down-regulates DNA synthesis genes across various glioblastoma cell lines. This consistent effect positions this compound as a promising candidate for further exploration in glioblastoma treatment strategies .

Study Findings:

- Gene Expression Impact : Downregulation of oncogenic modules associated with tumor growth.

- Clinical Potential : Offers a pathway for targeted therapies in glioblastoma.

作用机制

CPI-203 通过抑制含溴结构域蛋白 4 与乙酰化组蛋白之间的相互作用来发挥其作用。这种抑制阻止转录机器募集到特定基因位点,从而调节基因表达。 主要分子靶标包括含溴结构域蛋白 4 以及其他溴结构域和末端外基序蛋白 . 涉及的途径包括基因转录的调节和表观遗传修饰 .

类似化合物:

PFI-1: 另一种具有类似靶标但化学结构不同的溴结构域抑制剂。

JQ1: 一种广为人知的溴结构域抑制剂,具有更广泛的活性谱。

I-BET151: 一种溴结构域和末端外基序蛋白的选择性抑制剂.

This compound 的独特性: this compound 由于其对含溴结构域蛋白 4 的高效力和选择性而独一无二。 与其他类似化合物相比,它在临床前研究中显示出更高的疗效,使其成为进一步开发的有希望的候选者 .

相似化合物的比较

PFI-1: Another bromodomain inhibitor with similar targets but different chemical structure.

JQ1: A well-known bromodomain inhibitor with a broader spectrum of activity.

I-BET151: A selective inhibitor of bromodomain and extra-terminal motif proteins.

Uniqueness of CPI-203: this compound is unique due to its high potency and selectivity for bromodomain-containing protein 4. It has shown superior efficacy in preclinical studies compared to other similar compounds, making it a promising candidate for further development .

生物活性

CPI-203 is a selective inhibitor of bromodomain and extraterminal (BET) proteins, particularly targeting BRD4. Its biological activity has garnered attention due to its potential therapeutic applications in various cancers, especially multiple myeloma and other hematological malignancies. This article reviews the biological activity of this compound, supported by detailed research findings, case studies, and relevant data tables.

This compound functions primarily by downregulating MYC expression, a critical oncogene involved in cell proliferation and survival. The compound induces G1 cell cycle arrest and inhibits cell proliferation in various cancer cell lines. Specifically, it has shown effectiveness against multiple myeloma (MM) cells, including those resistant to standard therapies like bortezomib and lenalidomide.

Key Mechanisms:

- Downregulation of MYC : this compound reduces MYC protein levels, which is associated with decreased tumor cell proliferation.

- Cell Cycle Arrest : The compound primarily causes G1 phase arrest, leading to reduced cell division.

- Synergistic Effects : When combined with other agents like lenalidomide or bortezomib, this compound enhances their antitumor effects.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of multiple myeloma cell lines. For instance, a study reported that treatment with this compound at concentrations ranging from 0.05 to 1 μM resulted in a dose-dependent inhibition of proliferation across various MM cell lines.

Table 1: In Vitro Efficacy of this compound on Multiple Myeloma Cell Lines

| Cell Line | GI50 (nM) | Proliferation Inhibition (%) |

|---|---|---|

| MM.1R | <100 | 65.4 |

| JJN-3 | <100 | 54.1 |

| KMM-1 | <100 | 40–81 |

*Data indicates that this compound is effective even in lenalidomide-resistant cells, demonstrating its potential as a therapeutic option for resistant cases .

In Vivo Studies

This compound has also been evaluated in various animal models. In a study involving mice with xenografts of MM cells, treatment with this compound resulted in significant tumor volume reduction compared to controls.

Table 2: In Vivo Efficacy of this compound in Tumor Models

| Treatment Group | Tumor Volume Reduction (%) |

|---|---|

| This compound Alone | 44 |

| This compound + Lenalidomide | 62 |

| Control (Vehicle) | N/A |

*These findings suggest that this compound not only inhibits tumor growth but also enhances the efficacy of existing treatments .

Gene Expression Profiling

Gene expression profiling has been employed to elucidate the molecular mechanisms underlying the effects of this compound. Following treatment with the compound, significant changes in gene expression patterns were observed:

- Upregulation of Ikaros-repressed Genes : These genes are typically involved in inhibiting cell cycle progression.

- Downregulation of Ikaros-induced Genes : This shift indicates a complex regulatory mechanism influenced by this compound treatment.

Table 3: Gene Expression Changes Induced by this compound

| Gene Category | Change Observed |

|---|---|

| Ikaros-repressed Genes | Upregulated |

| Ikaros-induced Genes | Downregulated |

| GADD45B | Increased expression |

*The modulation of these gene expressions supports the hypothesis that this compound impacts critical pathways involved in cell cycle regulation and apoptosis .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Multiple Myeloma Patient Case : A patient with relapsed/refractory multiple myeloma received combination therapy including this compound and showed marked improvement in disease markers and overall health.

- Mantle Cell Lymphoma Model : Preclinical models demonstrated that this compound effectively reduced tumor burden and prolonged survival when used alongside traditional chemotherapy agents.

属性

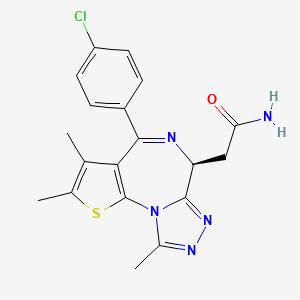

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5OS/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)22-14(8-15(21)26)18-24-23-11(3)25(18)19/h4-7,14H,8H2,1-3H3,(H2,21,26)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECMENZMDBOLDR-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N)C4=CC=C(C=C4)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)N)C4=CC=C(C=C4)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。